3-(benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole . The parent structure is the 4H-1,2,4-triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. Substituents are numbered based on their positions relative to the triazole core:
- Position 3 : A benzylsulfanyl group (-S-CH2-C6H5), where a sulfur atom bridges the triazole ring and a benzyl moiety.
- Position 4 : A methyl group (-CH3) directly attached to the triazole nitrogen.
- Position 5 : A 2-phenyl-1,3-thiazol-4-yl group, comprising a thiazole ring (a five-membered ring with sulfur at position 1 and nitrogen at position 3) substituted with a phenyl group at position 2 and linked to the triazole via position 4 .
The molecular formula is C19H16N4S2 , with a molar mass of 364.495 g/mol . The SMILES notation (CN1C(=NN=C1SCC1C=CC=CC=1)C1=CSC(=N1)C1C=CC=CC=1 ) clarifies the connectivity: the triazole ring (N1C(=NN=C1S...)) is bonded to a methyl group (C), a benzylsulfanyl group (SCC...), and a thiazole ring (C1=CSC(=N1)...), which itself bears a phenyl substituent .
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by the planar triazole and thiazole rings, with the benzylsulfanyl and phenyl groups introducing steric and electronic complexity. Key features include:
- Triazole-Thiazole Linkage : The thiazol-4-yl group at position 5 of the triazole adopts a coplanar orientation due to π-conjugation between the two aromatic systems, minimizing steric hindrance .
- Benzylsulfanyl Flexibility : The -S-CH2-C6H5 group exhibits rotational freedom around the C-S bond, allowing multiple conformers. Computational models suggest a preference for conformations where the benzyl group is orthogonal to the triazole plane to reduce van der Waals repulsions .
- Methyl Group Effects : The 4-methyl substituent introduces minor steric constraints but stabilizes the triazole ring through hyperconjugation .
Docking studies of analogous triazole derivatives reveal that bulky substituents (e.g., 4-methoxyphenyl) adopt distinct binding poses compared to smaller groups (e.g., furfuryl), highlighting the interplay between substituent size and molecular geometry . For this compound, the 2-phenyl-thiazole moiety likely projects into hydrophobic regions in protein-binding pockets, as observed in structurally related inhibitors .
Crystallographic Data and X-ray Diffraction Studies
Experimental crystallographic data for this specific compound are not yet available in public databases. However, insights can be extrapolated from related 1,2,4-triazole derivatives:
- Triazole Ring Parameters : In similar compounds, the 1,2,4-triazole core exhibits bond lengths of approximately 1.31 Å for N-N bonds and 1.38 Å for C-N bonds, with nearly planar geometry (deviation < 0.02 Å) .
- Thiazole-Triazole Dihedral Angle : For 5-(thiazol-4-yl)-1,2,4-triazoles, the dihedral angle between the triazole and thiazole rings typically ranges from 5° to 15°, indicating moderate conjugation .
- Packing Interactions : Benzylsulfanyl groups in analogous structures participate in C-H···π interactions with adjacent aromatic systems, which could influence solid-state packing .
Computational optimization using density functional theory (DFT) is recommended to predict bond angles, torsion angles, and lattice parameters in the absence of experimental data.
Tautomeric Equilibria in 1,2,4-Triazole Derivatives
1,2,4-Triazoles exhibit tautomerism involving proton shifts between nitrogen atoms. For this compound, two tautomeric forms are theoretically possible (Figure 1):
- 1H-Tautomer : The proton resides on the N1 nitrogen, with double bonds at N1-C2 and C3-N4.
- 4H-Tautomer : The proton shifts to N4, with double bonds at C2-N3 and N4-C5.
The 4H-tautomer is stabilized by the electron-donating methyl group at N4, which increases the basicity of the nitrogen atom and favors proton retention . Substituents at position 3 (benzylsulfanyl) and 5 (thiazol-4-yl) further influence tautomeric equilibrium:
- The electron-withdrawing thiazole ring at position 5 may slightly destabilize the 4H-tautomer, but this effect is counterbalanced by the methyl group’s electron-donating capacity .
- Benzylsulfanyl groups, being weakly electron-donating via sulfur’s lone pairs, have negligible impact on the equilibrium .
Spectroscopic techniques such as NMR and IR could experimentally resolve tautomeric populations, but no such studies have been reported for this compound.
Figure 1. Proposed tautomeric forms of this compound
1H-Tautomer:
S
|
N1–C2=N3
| |
C5–N4–C3
4H-Tautomer:
S
|
N1=C2–N3
| |
C5–N4–C3
Properties
IUPAC Name |
4-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S2/c1-23-17(16-13-24-18(20-16)15-10-6-3-7-11-15)21-22-19(23)25-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMCXYFCSLPSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring is often formed through the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation.
Coupling Reactions: The final step involves the coupling of the benzylsulfanyl group to the triazole-thiazole core, typically using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole is with a molecular weight of approximately 364.5 g/mol. The compound features a triazole ring fused with a thiazole moiety and a benzyl sulfanyl group, which contributes to its diverse biological activities .
Antimicrobial Activity
Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole compounds that demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's structural features enhance its interaction with microbial targets, leading to inhibition of growth .
Anticancer Potential
Recent investigations have focused on the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies employed assays to measure cytotoxicity and apoptosis induction, revealing promising IC50 values that suggest effective anti-cancer activity .
Case Study 1: Synthesis and Antimicrobial Screening
A study synthesized several new triazole derivatives and screened them for antimicrobial activity. Among these derivatives, the compound exhibited moderate to strong activity against various pathogens. The structure-function relationship was analyzed to understand how modifications in the chemical structure influenced biological activity .
Case Study 2: Anticancer Activity Assessment
In another study focusing on hybrid compounds derived from triazoles, researchers found that specific modifications increased the selectivity and potency against cancer cells. The compound was tested alongside known chemotherapeutics and demonstrated superior efficacy in certain assays .
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole involves its interaction with biological macromolecules. It is believed to inhibit enzymes critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the biological and chemical relevance of 3-(benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole, we compare it with structurally analogous 1,2,4-triazole derivatives reported in recent literature.
Structural and Functional Analogues
Key Comparative Insights
Antimicrobial Activity: The target compound’s structural analogue, 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazole, demonstrates superior antibacterial activity (MIC = 0.39–0.78 µM) against S. aureus and M. Hydrazone-functionalized derivatives (e.g., N-[3-({2-[(2E)-2-benzylidenehydrazino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-4-yl]-3-nitrobenzamide) exhibit nanomolar MIC values, suggesting that hydrazone moieties enhance antimicrobial potency .
Anticonvulsant Activity: The 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole analogue shows ED₅₀ values close to diazepam, indicating that electron-withdrawing substituents (e.g., fluorine) improve anticonvulsant efficacy .
Synthetic Accessibility :
- The target compound is synthesized in high purity via S-benzylation (evidenced by NMR/X-ray), whereas analogues like 3-(4-chloro-benzylthio)-4-(3-methoxyphenyl)-5-(4-methylsulfonyl)-4H-1,2,4-triazole are obtained in lower yields (38%) due to steric and electronic challenges in sulfonyl group incorporation .
Structural Flexibility :
- Substituents at the triazole C₃ and C₅ positions critically influence bioactivity. For instance, thiophene or benzothiazole groups enhance antimicrobial properties, while methylsulfonyl or methoxyphenyl groups are associated with cytotoxicity .
Notes
Synthetic Challenges : Microwave-assisted synthesis (e.g., for 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole ) reduces reaction times to 30–45 minutes, contrasting with conventional methods requiring overnight stirring .
Assay Methods: Cytotoxicity data for triazole derivatives often rely on the SRB (sulforhodamine B) assay, which quantifies cellular protein content with high sensitivity (signal-to-noise ratio = 1.5 at 564 nm) .
Biological Activity
3-(Benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole (CAS No. 338760-34-2) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is C19H16N4S, with a molecular weight of 364.49 g/mol. The compound features a benzylsulfanyl group and a thiazole moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of thiazole and triazole rings. Various synthetic routes have been reported, utilizing different reagents and conditions to optimize yield and purity .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of triazole derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds derived from 1,2,4-triazoles have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimal inhibitory concentrations (MIC) ranging from 0.046 to 8 μg/mL .
- Antifungal Activity : Some derivatives have demonstrated antifungal effects against common pathogens like Candida albicans.
Antioxidant Activity
The antioxidant potential of triazole compounds has been assessed using various assays such as DPPH radical scavenging. Preliminary results suggest that certain derivatives possess notable antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Cytotoxicity Studies
In vitro cytotoxicity evaluations have shown that many triazole derivatives exhibit low toxicity towards normal human cell lines while maintaining efficacy against cancer cell lines. For instance, IC50 values above 100 µM were reported for several synthesized triazoles against various tumor cell lines .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by their structural components. Studies highlight that:
- Substituents on the Phenyl Ring : Electron-donating groups enhance antibacterial activity.
- Alkyl Chain Length : The length of alkyl chains attached to the nitrogen atoms within the triazole ring can significantly affect activity levels; shorter chains often yield better results .
Case Studies
Recent research has focused on specific derivatives of the target compound:
- Study on Antimicrobial Efficacy : A series of benzylthio-substituted triazoles were synthesized and tested against various pathogens. The study concluded that compounds bearing thiazole rings exhibited superior antibacterial properties compared to their non-thiazole counterparts .
- Evaluation of Antioxidant Properties : A comparative study assessed the antioxidant activities of several triazole derivatives using DPPH assays. The findings indicated that certain modifications in the chemical structure led to enhanced radical scavenging abilities .
Q & A
Q. What are the optimized synthetic protocols for this triazole derivative, and how does microwave irradiation enhance reaction efficiency?
Microwave-assisted synthesis significantly reduces reaction time and improves yield. For analogous triazoles, optimal conditions include 165°C, 12.2 bar pressure, and 45-minute reaction time, monitored via GC-MS (Agilent 7890B with MSD 5977B) . Key parameters like temperature and substituent reactivity must be tailored to avoid byproducts.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 330.1 observed vs. theoretical for similar triazoles) . Infrared (IR) spectroscopy identifies functional groups (e.g., C-S stretches at ~650 cm⁻¹), while ¹H/¹³C NMR resolves substituent configurations (e.g., aromatic protons at δ 7.2–8.1 ppm) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. For example, Acta Crystallographica reports triazole-thiazole dihedral angles of ~15°, validated via ORTEP-III visualizations . Deposit data in the Cambridge Crystallographic Data Centre (CCDC) for reproducibility .
Q. What pharmacological properties are predicted for this compound based on its structural analogs?
Triazole-thiazole hybrids exhibit antimicrobial, antifungal, and anti-inflammatory activities. Substituent effects (e.g., electron-withdrawing groups on the benzyl ring) enhance bioavailability and target binding, as shown in QSAR models .
Advanced Research Questions
Q. How do substituent variations impact spectroscopic signatures and reactivity?
Electron-donating groups (e.g., -OCH₃) shift NMR peaks upfield (δ 3.8 ppm for methylene protons), while electron-withdrawing groups (e.g., -Cl) increase C-S bond polarization, altering IR absorption. Comparative studies of derivatives (e.g., B8–B11) show melting point correlations with substituent bulkiness .
Q. What computational methods validate experimental data and predict biological activity?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., 4.2 eV for triazole-thiazoles) to predict redox behavior. Molecular docking (AutoDock Vina) assesses binding affinity to targets like fungal CYP51 (ΔG = −9.8 kcal/mol) .
Q. How can contradictory crystallographic and spectral data be reconciled?
Discrepancies in bond lengths (e.g., S-C vs. C-N) may arise from dynamic disorder or solvent effects. Refine models using twin-law corrections in SHELXL and cross-validate with solid-state NMR .
Q. What are the stability considerations for long-term storage of this compound?
Store at −20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the sulfanyl group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient), noting thiol oxidation products at RT > 48 hours .
Q. Which alternative synthetic routes improve regioselectivity for triazole-thiazole coupling?
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) achieves >90% regioselectivity for 1,4-disubstituted triazoles. Compare with classical Hantzsch thiazole synthesis, which requires strict stoichiometry (1:1 thiourea: α-haloketone) .
Q. How do bioactivity assays differentiate between scaffold effects and substituent-specific interactions?
Perform minimum inhibitory concentration (MIC) testing on Gram-positive (S. aureus) vs. Gram-negative (E. coli) strains. Chlorobenzyl derivatives (MIC = 8 µg/mL) show 4x potency over methyl analogs, suggesting hydrophobic interactions dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
